molecular formula C17H21ClN4O B2581858 4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine CAS No. 2320861-65-0

4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine

Cat. No. B2581858
CAS RN: 2320861-65-0
M. Wt: 332.83
InChI Key: BOFGMHAVFBTYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, drug discovery, and pharmacology. This compound is commonly referred to as a pyrimidine-based kinase inhibitor, which means it has the ability to block the activity of specific enzymes known as kinases.

Scientific Research Applications

Synthesis and Chemical Properties

4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is involved in the synthesis of novel heterocyclic compounds due to its unique structure. For instance, it has been utilized in the preparation of various benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derivatives. These compounds have shown potential as anti-inflammatory and analgesic agents. Their synthesis involves complex reactions with visnagenone or khellinone derivatives, leading to products with significant COX-1/COX-2 inhibition and analgesic activities (Abu‐Hashem et al., 2020).

Molecular Recognition and Crystallography

The compound's pyrimidine core is crucial in molecular recognition processes, especially in pharmaceuticals targeting DNA interactions. Studies involving the crystallization of similar pyrimidine derivatives have revealed insights into the hydrogen bonding critical for drug action. Such research contributes to the understanding of how modifications in the pyrimidine structure influence molecular recognition and binding, which is essential for designing more effective drugs (Rajam et al., 2017).

Antimicrobial Activity

Pyrimidine derivatives, including structures similar to 4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine, have been explored for their antimicrobial properties. Research in this area aims to develop new antibacterial and antifungal agents by synthesizing and testing various pyrimidine-based compounds for their efficacy against a range of pathogens. Such studies are vital for discovering new drugs to combat resistant microbial strains (Al-Masoudi et al., 2015).

Corrosion Inhibition

The application of pyrimidine derivatives in corrosion inhibition has been investigated, particularly in the protection of metals like iron. Quantum chemical calculations and molecular dynamics simulations have been employed to understand the adsorption behaviors of these compounds on metal surfaces. This research provides valuable insights into developing more effective corrosion inhibitors for industrial applications (Kaya et al., 2016).

Antifungal Effects

Studies have also explored the antifungal effects of pyrimidine derivatives, including those with structures akin to 4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine. These compounds have shown effectiveness against various fungi, indicating their potential as antifungal agents. Such research is crucial for developing new treatments for fungal infections (Jafar et al., 2017).

properties

IUPAC Name

4-[[1-(3-chloropyridin-4-yl)piperidin-4-yl]methoxy]-5,6-dimethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O/c1-12-13(2)20-11-21-17(12)23-10-14-4-7-22(8-5-14)16-3-6-19-9-15(16)18/h3,6,9,11,14H,4-5,7-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFGMHAVFBTYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C3=C(C=NC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-(3-Chloropyridin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine

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